molecular formula C17H27N3O7S B605798 Azide-PEG5-Tos

Azide-PEG5-Tos

Cat. No.: B605798
M. Wt: 417.5 g/mol
InChI Key: RCRFPWKHJGMATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azide-PEG5-Tos, also known as Azido-PEG5-Tosylate, is a compound that contains an azide group and a tosyl group linked through a linear polyethylene glycol (PEG) chain. The azide group is reactive with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The tosyl group is a good leaving group for nucleophilic substitution reactions . This compound is widely used in bioconjugation, drug delivery, and other scientific research applications due to its unique chemical properties .

Mechanism of Action

Azide-PEG5-Tos: A Detailed Mechanism of Action

This compound is a fascinating compound with a wide range of applications in the field of bio-conjugation . This article will delve into the mechanism of action of this compound, providing a comprehensive understanding of its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound is primarily used as a crosslinking reagent . Its primary targets are molecules containing Alkyne, BCN, or DBCO groups . These groups can react with the azide group of this compound via Click Chemistry .

Mode of Action

This compound contains an azide group and a tosyl group . The azide group in this compound reacts with Alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the formation of a stable triazole linkage via Click Chemistry . This reaction allows for the creation of complex structures through the linking of different molecules, which can have significant downstream effects depending on the nature of the molecules being linked.

Pharmacokinetics

This compound contains a hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage between the target molecule and the this compound . This linkage can be used to create complex structures in bio-conjugation applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Alkyne, BCN, or DBCO groups in the environment can affect the compound’s ability to form triazole linkages . Additionally, the solubility of this compound in aqueous media can be influenced by the pH and ionic strength of the solution .

Biochemical Analysis

Biochemical Properties

Azide-PEG5-Tos plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and click chemistry. The azide group in this compound can react with alkyne, BCN, and DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making this compound an ideal linker for creating stable conjugates between biomolecules. The tosyl group serves as a good leaving group for nucleophilic substitution reactions, further enhancing its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of antibody-drug conjugates, this compound enables the precise delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages through click chemistry reactions. The azide group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, resulting in the formation of a stable triazole ring . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. Additionally, the tosyl group in this compound can undergo nucleophilic substitution reactions, further expanding its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, degradation of the compound may occur, potentially impacting its efficacy in biochemical reactions. Long-term studies have shown that this compound maintains its functionality for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower dosages, this compound is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher dosages, toxic or adverse effects may be observed, including potential off-target effects and toxicity to healthy tissues . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a linker in antibody-drug conjugates. The compound interacts with enzymes and cofactors involved in the conjugation and degradation of biomolecules . The PEG spacer in this compound enhances its solubility and stability, allowing it to participate in various metabolic processes without significant degradation . This stability is crucial for maintaining the efficacy of the conjugates formed using this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound facilitates its solubility in aqueous media, allowing it to be efficiently transported within the cellular environment . This property ensures that this compound can reach its target sites and participate in biochemical reactions effectively.

Subcellular Localization

This compound exhibits specific subcellular localization depending on the targeting signals and post-translational modifications it undergoes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function . This targeted localization is essential for the precise delivery of therapeutic agents and the formation of stable conjugates in antibody-drug conjugates.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRFPWKHJGMATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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